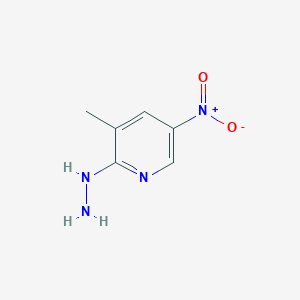

2-Hydrazinyl-3-methyl-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-5-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-4-2-5(10(11)12)3-8-6(4)9-7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHKMLIZQJQZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401108 | |

| Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-63-5 | |

| Record name | 6965-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-methyl-5-nitropyridin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Hydrazinyl-3-methyl-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-3-methyl-5-nitropyridine (CAS No. 6965-63-5), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details a robust, multi-step synthesis pathway, including the preparation of the key intermediate, 2-chloro-3-methyl-5-nitropyridine. It presents a thorough analysis of the compound's physicochemical properties, supported by both calculated data and spectral characteristics of analogous structures. Furthermore, this guide explores the molecule's potential as a versatile scaffold for the synthesis of novel hydrazone derivatives with a wide spectrum of pharmacological activities. Detailed, field-proven experimental protocols are provided to ensure reproducibility and success in a laboratory setting.

Introduction: The Strategic Importance of the Nitropyridine Hydrazine Scaffold

The pyridine ring is a foundational motif in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its nitrogen heteroatom allows for hydrogen bonding and acts as a basic center, influencing solubility and receptor interactions. When substituted with a nitro group (-NO2) and a hydrazinyl (-NHNH2) moiety, the pyridine scaffold becomes a highly versatile and reactive building block for drug discovery.

The nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The hydrazinyl group is a potent nucleophile and a critical functional handle for the construction of hydrazones (-NHN=CHR). Hydrazones themselves are a privileged class of compounds, renowned for their broad and diverse pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1]

This compound combines these features into a single, strategically designed molecule. The methyl group at the 3-position provides steric and electronic modulation, offering a point for further structural optimization. This guide elucidates the synthesis and properties of this key intermediate, empowering researchers to leverage its potential in the development of next-generation therapeutics.

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process starting from the corresponding 2-hydroxypyridine derivative. This pathway ensures high yields and purity by first installing the chloro leaving group, followed by nucleophilic substitution with hydrazine.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine (Precursor)

The conversion of the hydroxyl group at the 2-position of the pyridine ring to a chloro group is a critical activation step. The hydroxyl group is a poor leaving group, while the chloro substituent is readily displaced by nucleophiles. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.

Causality and Field Insights: The reaction proceeds via the formation of a chlorophosphate ester intermediate, which is then attacked by a chloride ion. Using POCl₃ as both the reagent and solvent is possible, but the reaction can also be performed in a high-boiling inert solvent. The reaction must be conducted under anhydrous conditions, as moisture will hydrolyze the POCl₃ and the product, reducing the yield. An off-white solid product is expected.

Detailed Protocol:

-

Setup: In a 3-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-hydroxy-3-methyl-5-nitropyridine (75.0 g, 0.487 mol).

-

Reagent Addition: While stirring, slowly add phosphorus oxychloride (POCl₃, 410 ml) to the flask. An exothermic reaction will occur, and the temperature may rise to approximately 30°C.

-

Reaction: Heat the reaction mixture to 85°C and maintain this temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling the solution, remove the excess POCl₃ under reduced pressure (in vacuo).

-

Precipitation: Carefully and slowly pour the residue onto a large beaker of crushed ice (approx. 4L) with vigorous stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash it with cold water, and air-dry. Further drying in a vacuum oven will yield 2-Chloro-3-methyl-5-nitropyridine (yields of up to 89% have been reported).[2]

-

Verification: The product can be used in the next step without further purification, but its identity can be confirmed by ¹H NMR spectroscopy.[2]

Step 2: Synthesis of this compound (Final Product)

This final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the nitro group, is highly susceptible to attack by the potent nucleophile, hydrazine.

Causality and Field Insights: Hydrazine hydrate is used in excess to ensure the complete conversion of the starting material and to act as a base to neutralize the HCl formed during the reaction. Ethanol or acetonitrile are suitable solvents, promoting the dissolution of the reactants. The reaction is typically exothermic and may require initial cooling, followed by gentle heating to ensure completion. The product is often a colored solid that precipitates from the reaction mixture upon cooling.

Detailed Protocol:

-

Setup: To a solution of 2-chloro-3-methyl-5-nitropyridine (10 mmol) in a suitable solvent such as ethanol or acetonitrile (100 mL) in a round-bottomed flask, cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, ~15 mmol, 1.5 equivalents) dropwise to the cooled solution while stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 hours. Alternatively, gentle heating to 60°C can be applied to reduce the reaction time, which should be monitored by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid is the crude product.

-

Purification: The product can be purified by recrystallization from a suitable solvent like ethanol or by washing the crude solid with cold water and diethyl ether to remove any unreacted starting material and hydrazine salts. Dry the purified solid under vacuum.

Physicochemical and Spectral Properties

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from commercial suppliers and analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6965-63-5 | [3] |

| Molecular Formula | C₆H₈N₄O₂ | Calculated |

| Molecular Weight | 168.15 g/mol | [4] |

| Appearance | Expected to be a yellow or orange solid | Analogy |

| Density (Predicted) | 1.432 g/cm³ | [4] |

| Boiling Point (Predicted) | 353.5 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 167.6 °C | [4] |

| LogP (Predicted) | 1.229 | [4] |

| PSA (Polar Surface Area) | 99.99 Ų | [4] |

Predicted Spectral Characteristics

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. Based on closely related structures, the following spectral data are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Two distinct signals in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring.

-

A singlet at approximately δ 2.3-2.6 ppm for the methyl (-CH₃) group protons.

-

Broad signals corresponding to the amine protons of the hydrazinyl group (-NH and -NH₂). The chemical shift of these protons can vary and they may exchange with D₂O.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Five signals in the aromatic region corresponding to the pyridine ring carbons.

-

One signal in the aliphatic region for the methyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

N-H stretching vibrations for the hydrazinyl group in the range of 3200-3400 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group, typically strong bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[5]

-

C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) should be observed at m/z = 168, with fragmentation patterns corresponding to the loss of NH₂, NO₂, and other characteristic fragments.

-

Applications in Drug Development: A Versatile Scaffold

The primary value of this compound lies in its role as a key intermediate for creating extensive libraries of hydrazone derivatives. The terminal -NH₂ of the hydrazinyl group readily condenses with a wide variety of aldehydes and ketones to form the corresponding hydrazones.

This reaction provides a straightforward and efficient method to introduce diverse structural motifs (R₁, R₂) into the final molecule, allowing for the systematic exploration of the structure-activity relationship (SAR).

Caption: Derivatization of the core scaffold into a diverse library.

By selecting aldehydes or ketones that contain other pharmacophoric features (e.g., other heterocyclic rings, halogenated phenyl groups, aliphatic chains), researchers can rapidly generate novel chemical entities for screening against various biological targets. The resulting hydrazone derivatives have demonstrated potential in:

-

Anticancer Activity: Targeting various cancer cell lines.

-

Antimicrobial Activity: Showing efficacy against bacteria and fungi.

-

Anticonvulsant & Antidepressant Activity: Modulating central nervous system targets.[1]

Safety and Handling

-

Nitroaromatic Compounds: Are often toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Hydrazine Hydrate: Is corrosive and a suspected carcinogen. Always handle in a well-ventilated fume hood.

-

Reagents: Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value synthetic intermediate whose rational design incorporates several key features beneficial for drug discovery. This guide provides a validated and detailed pathway for its synthesis, an overview of its properties, and a clear rationale for its application as a scaffold for generating diverse hydrazone libraries. By leveraging the protocols and insights presented herein, researchers can efficiently synthesize this compound and explore its vast potential in the development of novel therapeutic agents.

References

-

Chemsrc.com. (n.d.). Pyridine,2-hydrazinyl-3-methyl-5-nitro-. Retrieved from [Link]

-

Abosadiya, M., Jukić, M., et al. (2017). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Journal of Molecular Structure, 1141, 337-346. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(21), 5193. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Retrieved from [Link].

-

Hayat, F., et al. (2018). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 2(1). Available at: [Link]

Sources

- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR [m.chemicalbook.com]

- 3. 6965-63-5|this compound|BLD Pharm [bldpharm.com]

- 4. 6965-63-5_Pyridine,2-hydrazinyl-3-methyl-5-nitro-CAS号:6965-63-5_Pyridine,2-hydrazinyl-3-methyl-5-nitro-【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. mdpi.com [mdpi.com]

Introduction: The Scientific Merit of 2-Hydrazinyl-3-methyl-5-nitropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinyl-3-methyl-5-nitropyridine

Abstract: this compound is a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a nucleophilic hydrazinyl group, an electron-withdrawing nitro group, and a methyl group on the pyridine scaffold imparts a unique combination of reactivity and physicochemical properties. This technical guide provides a comprehensive framework for the synthesis, purification, and in-depth characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodological choices. The guide covers synthesis, structural elucidation by spectroscopic methods (NMR, IR, MS) and X-ray crystallography, and physicochemical analysis through thermal and chromatographic techniques.

Substituted nitropyridines are cornerstone intermediates in the synthesis of biologically active compounds.[1] The title compound, this compound, is of particular interest due to its trifunctional nature. The hydrazinyl moiety serves as a potent nucleophile and a precursor for the synthesis of various heterocyclic systems like pyrazoles, triazoles, and hydrazones, which are prevalent in many pharmaceutical agents.[2][3] The nitro group, a strong electron-withdrawing group, activates the pyridine ring for certain nucleophilic aromatic substitution (SNAr) reactions and is a key pharmacophore in several antimicrobial agents.[4] The methyl group provides a site for potential further functionalization and influences the molecule's steric and electronic properties.

A thorough and unambiguous characterization is paramount to ensuring the purity, stability, and predictable reactivity of this intermediate in any subsequent synthetic campaign. This guide establishes a self-validating workflow where each analytical technique provides complementary information to build a complete and trustworthy profile of the molecule.

Synthesis and Purification

The most direct and widely adopted method for synthesizing hydrazinopyridines is the nucleophilic aromatic substitution of a halogenated precursor with hydrazine hydrate.[5][6] This approach is favored for its high efficiency and operational simplicity.

Synthesis Workflow Diagram

Caption: Figure 1: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Rationale: The choice of acetonitrile as a solvent is based on its ability to dissolve the starting chloropyridine and its compatibility with the nucleophilic reaction.[5] The reaction is initiated at 0°C to control the initial exotherm from the addition of hydrazine hydrate, a highly reactive nucleophile.[7]

Materials:

-

2-Chloro-3-methyl-5-nitropyridine

-

Hydrazine hydrate (80% solution or anhydrous)

-

Acetonitrile (anhydrous)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq). Dissolve the starting material in acetonitrile (approx. 10 mL per gram of substrate).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (1.5 eq) dropwise over 10-15 minutes. The molar excess of hydrazine ensures the complete consumption of the starting material.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20°C). Stir for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. This typically affords the crude product as a solid.[5]

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound as a dark yellow or orange crystalline solid.[9]

Comprehensive Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure.

Overall Characterization Strategy

Caption: Figure 2: An integrated workflow for the comprehensive characterization of the target compound.

Spectroscopic Analysis

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. Using a polar aprotic solvent like DMSO-d₆ is crucial for observing the exchangeable N-H protons of the hydrazinyl group, which might be broadened or absent in other solvents.[3][10]

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

-

Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to confirm assignments.

Expected Data & Interpretation:

| Data Type | Expected Chemical Shift (δ, ppm) | Rationale / Interpretation |

| ¹H NMR | 8.5 - 8.0 | Singlet or narrow doublet, proton at C4 (deshielded by adjacent NO₂ group). |

| 8.0 - 7.5 | Singlet or narrow doublet, proton at C6. | |

| 7.5 - 6.5 | Broad singlet, 1H, secondary amine proton (-NH-). | |

| 4.8 - 4.2 | Broad singlet, 2H, primary amine protons (-NH₂).[10] | |

| 2.4 - 2.2 | Singlet, 3H, methyl group protons (-CH₃).[3] | |

| ¹³C NMR | 158 - 152 | C2 carbon, attached to the hydrazinyl group. |

| 150 - 145 | C5 carbon, attached to the nitro group. | |

| 135 - 130 | C6 carbon. | |

| 125 - 120 | C4 carbon. | |

| 115 - 110 | C3 carbon, attached to the methyl group. | |

| 20 - 15 | Methyl carbon (-CH₃). |

IR spectroscopy is used to identify the key functional groups present in the molecule.

Rationale: Each functional group (N-H, C-H, C=C, C=N, NO₂) absorbs infrared radiation at a characteristic frequency. The presence of sharp bands for N-H stretching and strong bands for the nitro group are key diagnostic markers.[10][11]

Protocol:

-

Acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 3450 - 3200 | N-H stretch | Confirms the presence of the hydrazinyl group (-NHNH₂). Often appears as two distinct bands for symmetric and asymmetric stretches.[12] |

| 3100 - 3000 | Aromatic C-H stretch | Indicates the pyridine ring protons. |

| 2980 - 2850 | Aliphatic C-H stretch | Confirms the methyl group. |

| 1620 - 1570 | C=C and C=N stretch | Skeletal vibrations of the pyridine ring. |

| 1550 - 1500 | Asymmetric NO₂ stretch | Strong, characteristic band for the nitro group.[10] |

| 1360 - 1320 | Symmetric NO₂ stretch | Strong, characteristic band for the nitro group.[10] |

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Rationale: Electrospray Ionization (ESI) in positive mode is well-suited for this molecule, as the basic nitrogen atoms of the pyridine ring and hydrazinyl group are readily protonated to form an [M+H]⁺ ion.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source or analyze via LC-MS.

-

Acquire data in positive ion mode.

Expected Data:

-

Molecular Formula: C₆H₈N₄O₂

-

Molecular Weight: 168.15 g/mol

-

Expected [M+H]⁺ (HRMS): 169.0720, providing confirmation of the elemental composition.

-

Key Fragmentation: Expect initial loss of small, stable molecules like NH₃ or cleavage of the N-N bond.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Rationale: This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazinyl and nitro groups. Such interactions are critical for understanding the compound's solid-state packing, stability, and physical properties.[11]

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solution of the purified compound in a solvent mixture (e.g., ethanol/water or dichloromethane/hexane).[1]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the data and solve the crystal structure using standard crystallographic software.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Rationale: For a nitro-containing compound, understanding thermal stability is a critical safety and handling parameter. Differential Scanning Calorimetry (DSC) can precisely determine the melting point and detect other thermal events like phase transitions. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of decomposition.[13][14]

Protocol:

-

Place a small amount of the sample (2-5 mg) into an aluminum pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

For DSC, heat from room temperature to above the melting point.

-

For TGA, heat from room temperature to a higher temperature (e.g., 500-600 °C) to observe complete decomposition.

Expected Data:

-

DSC: A sharp endothermic peak corresponding to the melting point.

-

TGA: A stable baseline until the onset of decomposition, followed by one or more mass loss steps. The decomposition of nitroaromatic compounds can be energetic.[15]

Purity Assessment (HPLC)

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds. A reverse-phase method is typically effective for polar aromatic compounds.

Protocol:

-

Method Development: Use a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Analysis: Dissolve the sample in the mobile phase, inject onto the column, and monitor the eluent with a UV detector at a wavelength where the compound has strong absorbance (determined from UV-Vis spectroscopy).

-

Quantification: Purity is determined by the area percentage of the main product peak relative to all other peaks.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | Dark yellow to orange crystalline solid[9] |

| HRMS (ESI+) | [M+H]⁺ | m/z = 169.0720 (Calculated for C₆H₉N₄O₂⁺) |

| ¹H NMR | Diagnostic Peaks | Resonances for aromatic, NH/NH₂, and CH₃ protons as detailed in Table 1. |

| ¹³C NMR | Diagnostic Peaks | Resonances for aromatic and aliphatic carbons as detailed in Table 1. |

| FTIR | Key Bands (cm⁻¹) | ~3400-3200 (N-H), ~1530 (NO₂ asym.), ~1340 (NO₂ sym.) |

| DSC | Melting Point | Sharp endotherm, characteristic for a pure crystalline solid. |

| TGA | Decomposition | Onset of decomposition temperature (Tonset) determined from mass loss curve. |

| HPLC | Purity | >95% (typical for a purified research chemical) |

Conclusion

The characterization of this compound requires a systematic and multi-faceted analytical approach. The combination of spectroscopic techniques (NMR, IR, MS) provides a robust confirmation of the molecular structure, while X-ray crystallography can offer definitive proof of structure and insight into solid-state packing. Thermal and chromatographic analyses are essential for establishing the compound's stability and purity profile. The protocols and expected data outlined in this guide provide a comprehensive framework for researchers to confidently synthesize and validate this valuable chemical intermediate, ensuring its quality and reliability for subsequent applications in research and development.

References

-

ResearchGate. (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Al-Mustansiriyah Journal of Science. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. [Link]

-

PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. [Link]

-

National Institutes of Health. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

- Google Patents.

-

National Institutes of Health. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

-

National Institutes of Health. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. [Link]

-

ResearchGate. Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

- Google Patents.

-

National Institutes of Health. 2-Chloro-5-methyl-3-nitropyridine. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

National Institutes of Health. 2-Fluoro-5-nitropyridine. [Link]

-

MDPI. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-methyl-. [Link]

-

ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]

-

Semantic Scholar. Synthesis and Characterization of a Novel 2-Pyrazoline. [Link]

-

MDPI. Synthesis and Characterization of a Novel 2-Pyrazoline. [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

-

Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

National Institutes of Health. 2-Hydrazinopyridine. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-methyl- Mass Spectrum. [Link]

-

National Institutes of Health. 2-Hydrazinyl-5-nitropyridine. [Link]

-

ResearchGate. FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. [Link]

-

ResearchGate. High-Nitrogen Energetic Materials of 1,2,4,5-Tetrazine Family: Thermal and Combustion Behaviors. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

- 1. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 9. CAS 15367-16-5: 2-HYDRAZINO-3-NITROPYRIDINE | CymitQuimica [cymitquimica.com]

- 10. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydrazinyl-3-methyl-5-nitropyridine: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Hydrazinyl-Nitropyridine Moiety

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atom imparts favorable physicochemical properties, including improved aqueous solubility and the ability to form key hydrogen bonds with biological targets. When substituted with reactive functional groups like hydrazine and a strongly electron-withdrawing nitro group, the pyridine core is transformed into a highly versatile platform for the synthesis of diverse compound libraries.

This guide focuses on 2-Hydrazinyl-3-methyl-5-nitropyridine , a heterocyclic compound with significant potential in drug discovery. Its chemical architecture, featuring a nucleophilic hydrazine group and an electrophilically activated pyridine ring, makes it an ideal starting material for the construction of a wide array of more complex molecular entities. The strategic placement of the methyl and nitro groups further modulates the electronic properties and steric environment of the pyridine ring, offering fine-tuning possibilities for structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical resource, providing insights into the synthesis, structural characterization, potential applications, and safe handling of this compound.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 6965-63-5 | [1][2] |

| Molecular Formula | C6H8N4O2 | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| SMILES | O=[O-] | [2] |

| Structure | N/A |

Synthesis and Purification: A Protocol Driven by Mechanistic Understanding

Proposed Synthetic Protocol

This protocol details the synthesis of this compound from the commercially available 2-chloro-3-methyl-5-nitropyridine.

Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation and Characterization

Due to the lack of publicly available experimental data for this compound, this section provides predicted spectroscopic characteristics based on the analysis of structurally related compounds. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Aromatic Protons: Two distinct signals in the downfield region (δ 7.5-9.0 ppm). The proton at C4 will likely be a doublet, and the proton at C6 will be a doublet. [5]Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm). Hydrazinyl Protons: One or two broad singlets in the region of δ 4.0-8.0 ppm, which are exchangeable with D₂O. | The electron-withdrawing nitro group and the nitrogen atom in the pyridine ring will deshield the aromatic protons, shifting them downfield. The methyl group protons will appear as a singlet due to the absence of adjacent protons. The hydrazinyl protons are exchangeable and often appear as broad signals. |

| ¹³C NMR | Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group (C5) and the carbon attached to the hydrazine group (C2) will be significantly influenced by these substituents. [6]Methyl Carbon: A signal in the upfield region (δ 15-25 ppm). | The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of the substituents. The nitro group will cause a downfield shift of the carbon it is attached to, while the hydrazine group will have a more complex effect. |

| IR Spectroscopy | N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group. N-O Stretching (Nitro Group): Strong, sharp bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). C=N and C=C Stretching: Bands in the region of 1400-1600 cm⁻¹. | These characteristic vibrational frequencies are indicative of the key functional groups present in the molecule. [7] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A peak at m/z = 168, corresponding to the molecular weight of the compound. Fragmentation Pattern: Expect fragmentation patterns involving the loss of the nitro group (NO₂) and cleavage of the hydrazine moiety. | Mass spectrometry provides crucial information about the molecular weight and fragmentation of the molecule, confirming its identity. |

Potential Applications in Drug Development: A Gateway to Novel Heterocycles

The true value of this compound lies in its potential as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. [8][9]The reactive hydrazine group can readily undergo condensation reactions with various electrophiles, leading to the formation of hydrazones, pyrazoles, triazoles, and other important pharmacophores. [10][11]

Key Therapeutic Areas for Exploration:

-

Antimicrobial Agents: The pyridine and pyrazole scaffolds are present in many known antibacterial and antifungal agents. [12]* Anticancer Agents: Hydrazone derivatives have shown promise as anticancer agents through various mechanisms, including enzyme inhibition and induction of apoptosis. [13]* Enzyme Inhibitors: The ability to generate diverse structures allows for the targeting of a wide range of enzymes implicated in various diseases.

Illustrative Derivatization Pathways for Compound Library Generation

Caption: Derivatization of the scaffold to generate diverse compound libraries.

Safety and Handling: A Prudent Approach to a Reactive Molecule

Given the presence of both a hydrazine and a nitro group, this compound should be handled with extreme caution. While specific toxicity data for this compound is not available, the known hazards of its constituent functional groups provide a strong basis for establishing safe handling procedures.

Known Hazards of Related Compounds:

-

Hydrazine and its derivatives are known to be toxic, corrosive, and potential carcinogens. [14][15][16]They can be absorbed through the skin and are harmful if inhaled or swallowed.

-

Nitropyridine derivatives can be toxic and irritating.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

-

Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for the advancement of drug discovery programs. Its straightforward synthesis and the high reactivity of its hydrazine functionality open the door to a vast chemical space of novel heterocyclic compounds. By leveraging the principles of medicinal chemistry and employing rigorous safety protocols, researchers can effectively utilize this scaffold to develop new therapeutic agents to address unmet medical needs. This guide provides a foundational framework for initiating such investigations, encouraging a deeper exploration of the rich chemistry and potential biological activities of this and related compounds.

References

-

Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Retrieved January 2, 2026, from [Link]

-

Material Safety Data Sheet - Hydrazine anhydrous. (n.d.). Cole-Parmer. Retrieved January 2, 2026, from [Link]

-

Metwally, M. A., Abdel-Galil, E., Metwally, A., & Amer, F. A. (2012). SYNTHESIS OF NEW SUBSTITUTED PYRIDOPYRAZOLOTRIAZINES. Chemistry of Heterocyclic Compounds, 48(7), 1071–1077. [Link]

-

Zotova, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123. [Link]

- Synthetic process for 2-hydrazinylpyridine derivative. (2017). Google Patents.

-

Hydrazine - Hazardous Substance Fact Sheet. (2009, November). New Jersey Department of Health. Retrieved January 2, 2026, from [Link]

-

da Silva, W. R., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4965. [Link]

-

2-Nitropyridine - 13C NMR. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6825. [Link]

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Journal of Education and Scientific Studies. [Link]

-

Mali, S. N., & Thorat, B. N. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Eng. Proc., 11, 21. [Link]

-

Pyridine,2-hydrazinyl-3-methyl-5-nitro-. (n.d.). ChemYuan. Retrieved January 2, 2026, from [Link]

- Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents.

-

Zotova, A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-28. [Link]

-

de la Torre, P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4945. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

Ryabukhin, S. V., et al. (2018). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[14][17][18]riazin-7(6H). Molecules, 23(9), 2329. [Link]

-

da Silva, W. R., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4965. [Link]

Sources

- 1. 18344-51-9|2-Amino-3-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 2. 6965-63-5|this compound|BLD Pharm [bldpharm.com]

- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. nj.gov [nj.gov]

- 17. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]

- 18. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]

The Dual-Faced Reactivity of the Hydrazinyl Group in Nitropyridines: A Technical Guide for Synthetic and Medicinal Chemists

This in-depth technical guide explores the rich and often nuanced reactivity of the hydrazinyl group when appended to a nitropyridine scaffold. For researchers, synthetic chemists, and drug development professionals, understanding the interplay between the electron-deficient pyridine ring and the nucleophilic hydrazinyl moiety is paramount for the rational design of novel chemical entities. This document provides a comprehensive overview of the core principles governing this reactivity, detailed experimental protocols for key transformations, and insights into the causality behind experimental choices, empowering researchers to harness the synthetic potential of this versatile functional group.

The Electronic Landscape of Nitropyridines: An Activated Scaffold

The introduction of a nitro group (—NO₂) onto a pyridine ring profoundly alters its electronic characteristics. The nitro group acts as a powerful electron-withdrawing group through both inductive and resonance effects, rendering the pyridine ring significantly electron-deficient.[1][2] This electronic depletion has two major consequences that dictate the subsequent reactivity:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The reduced electron density makes the pyridine ring highly susceptible to attack by nucleophiles. This is the foundational principle for the synthesis of hydrazinonitropyridines.

-

Modulation of Ring Nitrogen Basicity: The electron-withdrawing nature of the nitro group decreases the basicity of the pyridine ring nitrogen.

This activation is crucial for the initial synthesis of the target compounds, typically achieved through the nucleophilic substitution of a leaving group (e.g., a halide) on the nitropyridine ring by hydrazine.

Protocol 1: General Synthesis of Hydrazinonitropyridines via SNAr

This protocol outlines a reliable method for the synthesis of substituted hydrazinopyridines from their corresponding chloropyridine precursors.

Materials:

-

Substituted 2-chloro-nitropyridine

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or other suitable alcohol)

-

Thick-wall ACE tube or a round-bottom flask with a reflux condenser

Procedure:

-

In a thick-wall ACE tube, dissolve the 2-chloro-nitropyridine (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0-5.0 eq) to the solution. The excess hydrazine acts as both the nucleophile and a scavenger for the HCl generated.

-

Seal the tube and heat the reaction mixture at a temperature ranging from 60°C to reflux, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.[3]

Causality: The choice of an alcohol as a solvent is strategic; it readily dissolves the starting materials and the hydrazine hydrate, and its protic nature can facilitate the reaction. The use of a sealed tube allows for heating above the boiling point of the solvent, accelerating the reaction rate.

The Nucleophilic Character of the Hydrazinyl Group

Once installed, the hydrazinyl group (—NHNH₂) becomes the primary center of reactivity. It possesses two nitrogen atoms, both with lone pairs of electrons, making it a potent nucleophile. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen directly attached to the ring (α-nitrogen). This inherent nucleophilicity drives a wide array of subsequent transformations.

Condensation Reactions: Formation of Hydrazones

One of the most fundamental reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

These hydrazone intermediates are not merely stable products but are often pivotal stepping stones for more complex heterocyclic syntheses.

Cyclization Reactions: Gateway to Fused Heterocycles

A significant application of hydrazinonitropyridines in medicinal chemistry and materials science is their use as precursors for fused heterocyclic systems. The proximity of the hydrazinyl group to the pyridine ring nitrogen allows for intramolecular cyclization reactions, leading to the formation of bicyclic structures like triazolopyridines.[4]

Synthesis of[1][5][6]Triazolo[4,3-a]pyridines

The synthesis of[1][5][6]triazolo[4,3-a]pyridines is a classic example of exploiting the reactivity of the hydrazinyl group. This typically involves acylation of the hydrazinyl group followed by dehydrative cyclization.

Protocol 2: Synthesis of a[1][5][6]Triazolo[4,3-a]pyridine Derivative

This two-step protocol describes the acylation of a 2-hydrazinonitropyridine and its subsequent cyclization.

Step 1: Acylation

-

Dissolve the 2-hydrazinonitropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.0 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the acylated hydrazinopyridine.

Step 2: Cyclization

-

The crude acylated hydrazinopyridine can be cyclized under various conditions. A common method involves heating in a high-boiling solvent like xylenes or using a dehydrating agent.

-

Thermal Cyclization: Dissolve the acylated intermediate in xylenes and heat to reflux.

-

Mitsunobu Reaction (Mild Conditions): For substrates with sensitive functional groups, a modified Mitsunobu reaction can be employed.[5][7][8] Dissolve the acylated intermediate in THF, add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

-

Monitor the reaction for the formation of the triazolopyridine product.

-

Purify the final product by column chromatography or recrystallization.

Causality: The initial acylation step provides the necessary third nitrogen atom and the carbonyl group for the subsequent cyclization. The choice of cyclization method depends on the stability of the substrate. Harsh conditions like refluxing in phosphorus oxychloride can be effective but are often incompatible with delicate functional groups, making milder methods like the Mitsunobu reaction advantageous in certain contexts.[5]

Participation in Named Reactions

The versatile hydrazinyl group in nitropyridines enables its participation in several classic named reactions, further expanding its synthetic utility.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for forming hydrazones from β-keto-acids or β-keto-esters and diazonium salts.[9][10] In the context of nitropyridines, the corresponding hydrazinonitropyridine can be diazotized and then coupled with an active methylene compound to yield a hydrazone, which can be a precursor to various heterocyclic systems.[11]

The reaction typically involves the formation of a diazonium salt from the hydrazinonitropyridine, which then reacts with a β-dicarbonyl compound. This is followed by the cleavage of one of the activating groups to yield the final hydrazone product.[12][13]

The Fischer Indole Synthesis

The hydrazones derived from hydrazinonitropyridines can be utilized in the Fischer indole synthesis to construct indole moieties fused to the pyridine ring. This acid-catalyzed reaction involves the rearrangement of the hydrazone to form the indole ring system with the elimination of ammonia.[14][15][16]

Mechanism Overview:

-

Formation of a hydrazone from a hydrazinonitropyridine and a ketone or aldehyde.

-

Tautomerization to an enamine intermediate.[17]

-

Loss of ammonia and aromatization to form the indole ring.[15]

The Fischer indole synthesis is a robust method for creating complex polycyclic aromatic systems, which are of significant interest in medicinal chemistry.[18]

Applications in Drug Development and Materials Science

The derivatives of hydrazinonitropyridines have found applications in diverse fields, owing to the unique combination of the electron-deficient nitropyridine ring and the versatile hydrazinyl group.

Medicinal Chemistry

The hydrazinyl group serves as a key functional handle for creating libraries of compounds for biological screening.[19] The resulting hydrazones, pyrazoles, and triazoles have been investigated for a range of therapeutic applications, including:

-

Anticancer agents: The heterocyclic scaffolds derived from hydrazinonitropyridines can interact with various biological targets implicated in cancer.[20]

-

Enzyme inhibitors: The hydrazone linkage is a common motif in many enzyme inhibitors.[19]

-

Antimicrobial agents: Pyrimidine derivatives synthesized from hydrazine-based precursors have shown promising antimicrobial activity.[21]

Energetic Materials

The high nitrogen content and the presence of the nitro group make hydrazinonitropyridine derivatives attractive candidates for the development of energetic materials.[22][23][24][25] The decomposition of these compounds can release large amounts of energy and generate gaseous products like N₂, which is environmentally benign.[26][27]

Quantitative Data Summary

| Compound Class | Key Synthetic Reaction | Common Applications | Key Structural Feature |

| Hydrazinonitropyridines | Nucleophilic Aromatic Substitution | Synthetic Intermediates | Electron-deficient ring, nucleophilic hydrazinyl group |

| Hydrazones | Condensation with Carbonyls | Precursors for Heterocycles, Bioactive Molecules | C=N-NH linkage |

| Triazolopyridines | Intramolecular Cyclization | Medicinal Chemistry, Materials Science | Fused triazole and pyridine rings |

| Indole Derivatives | Fischer Indole Synthesis | Pharmaceuticals, Agrochemicals | Fused indole and pyridine rings |

| Energetic Materials | Various (e.g., Salt Formation) | Explosives, Propellants | High nitrogen content, nitro group |

Conclusion

The reactivity of the hydrazinyl group in nitropyridines is a fascinating and synthetically powerful area of organic chemistry. The electron-withdrawing nitro group activates the pyridine ring for the initial introduction of the hydrazinyl moiety and continues to influence the reactivity of the resulting molecule. The nucleophilic nature of the hydrazinyl group opens up a plethora of synthetic possibilities, from simple condensation reactions to complex, multi-step syntheses of fused heterocyclic systems. For scientists in drug discovery and materials science, a thorough understanding of these principles is essential for the design and synthesis of next-generation molecules with tailored properties.

References

- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147.

- Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?.

- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate.

- Author, et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source.

- Author, et al. (Year). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Source.

- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.

- Author, et al. (Year). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC - NIH.

- Japp-Klingemann Reaction. Merck Index.

- Fischer Indole Synthesis. J&K Scientific LLC.

- Fischer indole synthesis. Wikipedia.

- Author, et al. (Year). Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate.

- Author, et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti.

- Author, et al. (Year). Synthesis of energetic materials derived from hydroxynitropyrazine. CrystEngComm.

- Fischer Indole Synthesis. Organic Chemistry Portal.

- Author, et al. (Year). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.

- Japp–Klingemann reaction. Wikipedia.

- Author, et al. (Year). Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. MDPI.

- Fischer Indole Synthesis. Alfa Chemistry.

- Author, et al. (2017). ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. ResearchGate.

- Fischer indole synthesis – Knowledge and References. Taylor & Francis.

- The Japp-Klingemann Reaction. SynArchive.

- EAS Reactions of Pyridine: Videos & Practice Problems. Pearson.

- Author, et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.

- Zhao, G., et al. (2025). Triazolopyridines: Advances in Synthesis and Applications. BIOENGINEER.ORG.

- The Japp-Klingemann Reaction. Organic Reactions.

-

Author, et al. (Year). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][5][6]Triazino[5,6-b]quinoline Derivatives. ResearchGate. Available at:

- Author, et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI.

- Nigst, T. A., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate.

- 4-Hydrazino-3-nitropyridine. ChemScene.

- Author, et al. (Year). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Materials Advances.

- Rykaczewski, K. (2023). Synthesis of High-energy, Nitrogen-rich Energetic Materials. Research Spotlight.

- Author, et al. (Year). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers.

- An Introduction to the Synthesis of High-energy Materials. Organic Chemistry Research.

- Author, et al. (Year). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.

- Application Notes and Protocols: 4-Hydrazinyl-3-nitrobenzonitrile in Medicinal Chemistry. Benchchem.

- Author, et al. (Year). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate.

- Nigst, T. A., et al. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. PubMed.

- Author, et al. (Year). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC - NIH.

- Author, et al. (Year). ANTIMICROBIAL STUDY AND SYNTHESIS OF HYDRAZINE BASED NOVEL PYRIMIDINE DERIVATIVES. IJRAR.org.

- Author, et al. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine. Source.

Sources

- 1. brainly.com [brainly.com]

- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. bioengineer.org [bioengineer.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Japp-Klingemann Reaction [drugfuture.com]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. synarchive.com [synarchive.com]

- 13. organicreactions.org [organicreactions.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. Fischer Indole Synthesis [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijrar.org [ijrar.org]

- 22. Synthesis of energetic materials derived from hydroxynitropyrazine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. youtube.com [youtube.com]

- 24. orgchemres.org [orgchemres.org]

- 25. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones - Materials Advances (RSC Publishing) [pubs.rsc.org]

spectroscopic data (NMR, IR, Mass) of 2-Hydrazinyl-3-methyl-5-nitropyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydrazinyl-3-methyl-5-nitropyridine

This guide provides a comprehensive technical overview of the spectroscopic data for this compound, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their reactivity, properties, and potential applications. This document moves beyond a simple data repository to explain the causality behind the spectroscopic signatures, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for unambiguous molecular characterization.

The narrative is built on the principles of synergistic data interpretation, where evidence from each technique is woven together to form a self-validating structural proof. Every protocol and interpretation is grounded in authoritative spectroscopic principles to ensure scientific integrity and trustworthiness.

Molecular Structure and Functional Groups

This compound (C₆H₈N₄O₂) is a heterocyclic compound featuring a pyridine core substituted with three key functional groups. The interplay of these groups—the electron-donating hydrazinyl (-NHNH₂) and methyl (-CH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group—creates a unique electronic environment that is reflected in its spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map atomic connectivity and deduce the electronic environment of each atom.[1]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is strategic, as its residual proton signal does not obscure key regions of the spectrum, and it is an excellent solvent for polar, hydrogen-bonding compounds.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a standard 30° or 45° pulse angle to ensure quantitative integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

Set a wider spectral width (e.g., 0-180 ppm).

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Data: Interpretation and Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration values, and signal multiplicities. The electron-withdrawing nitro group and pyridine nitrogen atom strongly deshield nearby protons, shifting their signals downfield.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H4 (Pyridine Ring) | ~8.8 - 9.2 | Doublet (d) | 1H | Significantly deshielded by the adjacent electron-withdrawing nitro group at C5 and the para-positioned ring nitrogen. |

| H6 (Pyridine Ring) | ~8.0 - 8.4 | Doublet (d) | 1H | Deshielded by the adjacent ring nitrogen, but less so than H4. |

| -NH- (Hydrazine) | ~7.5 - 8.5 | Broad Singlet (br s) | 1H | Labile proton, signal position and broadness are solvent and concentration-dependent. Deshielded by attachment to the pyridine ring. |

| -NH₂ (Hydrazine) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Labile protons, typically appear as a broad signal that exchanges with trace water in the solvent. |

| -CH₃ (Methyl) | ~2.3 - 2.6 | Singlet (s) | 3H | Aliphatic protons attached to an aromatic ring. Appears as a sharp singlet. |

Note: The coupling constant (J) between H4 and H6 (a meta-coupling) is expected to be small, around 2-3 Hz.

¹³C NMR Data: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. Carbons attached to electronegative atoms (N, O) or those in electron-deficient regions of the ring are shifted downfield.[2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158 - 162 | Attached to two nitrogen atoms (ring and hydrazine), resulting in a strong downfield shift. |

| C5 | ~145 - 150 | Attached to the strongly electron-withdrawing nitro group. |

| C4 | ~135 - 140 | Deshielded due to its position relative to the nitro group and ring nitrogen. |

| C6 | ~130 - 135 | Deshielded by the adjacent ring nitrogen. |

| C3 | ~115 - 120 | Influenced by the attached methyl group and its position on the ring. |

| -CH₃ | ~18 - 22 | Typical chemical shift for a methyl group attached to an sp² hybridized carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common technique for solid samples that requires minimal preparation.

Caption: A typical workflow for acquiring an IR spectrum using an FTIR-ATR accessory.

Data Interpretation and Analysis

The IR spectrum of this compound is expected to show strong, characteristic bands for the nitro and hydrazinyl groups. The aromatic nitro group vibrations are particularly diagnostic.[4][5][6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3200 | N-H Stretch | Hydrazine (-NHNH₂) | Medium, often broad |

| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring | Medium to Weak |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Methyl (-CH₃) | Medium to Weak |

| 1620 - 1580 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Nitro (-NO₂) Group | Very Strong |

| 1360 - 1290 | Symmetric NO₂ Stretch | Nitro (-NO₂) Group | Very Strong |

| 1470 - 1450 | C-H Bend (Methyl) | Methyl (-CH₃) | Medium |

The two most prominent features in the spectrum will be the very strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, which are definitive confirmation of its presence.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's composition and connectivity. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺. Set the mass analyzer to scan an appropriate m/z range (e.g., 50-500 Da).

-

Tandem MS (MS/MS): For fragmentation analysis, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Analysis

The molecular formula C₆H₈N₄O₂ gives a monoisotopic mass of 168.0651 Da.

-

Molecular Ion Peak: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 168.0651 + 1.0078 (mass of H⁺) = 169.0729

-

-

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The molecule is likely to fragment at its weakest bonds, particularly around the hydrazine and nitro functional groups.

Caption: Plausible fragmentation pathways for protonated this compound.

| Expected m/z | Proposed Fragment | Neutral Loss |

| 169.07 | [C₆H₈N₄O₂ + H]⁺ | - |

| 152.07 | [M+H - NH₃]⁺ | Loss of ammonia |

| 138.08 | [M+H - N₂H₃]⁺ | Loss of hydrazinyl radical |

| 123.06 | [M+H - NO₂]⁺ | Loss of nitrogen dioxide |

Conclusion: A Synergistic Approach to Structural Verification

The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry.

-

Mass Spectrometry establishes the correct molecular weight (168.0651 Da) and formula (C₆H₈N₄O₂).

-

Infrared Spectroscopy provides definitive evidence for the key functional groups: the N-H stretches of the hydrazine moiety and, most importantly, the two powerful, characteristic N-O stretching bands of the aromatic nitro group.[6]

-

NMR Spectroscopy maps the precise atomic arrangement. ¹H NMR confirms the presence and relative positions of the two aromatic protons, the methyl group, and the hydrazine protons, while ¹³C NMR verifies the six unique carbons of the substituted pyridine skeleton.

Together, these three techniques provide a robust, self-validating dataset that allows researchers and drug development professionals to proceed with confidence in the identity and purity of the compound. This integrated analytical approach is fundamental to modern chemical science.[8][9]

References

-

Harvey, D. (2016). Spectroscopic Analysis. LibreTexts. Available at: [Link]

-

Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8][9]

-

LibreTexts. (2023). Spectroscopic Identification of Organic Compounds. Available at: [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Available at: [Link][4]

-

UCLA Chemistry. (n.d.). IR: nitro groups. Available at: [Link][5]

-

Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. Available at: [Link][9]

-

Dudek, G. O., & Dudek, E. P. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.[2]

-

Mr. Weng. (2016, May 17). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds [Video]. YouTube. Available at: [Link]

-

Study.com. (n.d.). Identifying Organic Molecules Using Spectroscopy: Practice Problems. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link][7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. benchchem.com [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wiley.com [wiley.com]

The Ascendant Role of Nitropyridine Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Introduction: The Nitropyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold, prominently featured in numerous natural products and FDA-approved pharmaceuticals.[1][2] The introduction of a nitro group onto this versatile core dramatically alters its electronic properties, creating a unique chemical entity with a vast and largely untapped therapeutic potential.[3] The electron-withdrawing nature of the nitro group renders the pyridine ring susceptible to a variety of chemical transformations, making nitropyridine derivatives invaluable intermediates in the synthesis of complex, biologically active molecules.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities of nitropyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating their mechanisms of action and providing a framework for their future development.

Anticancer Activities: A Multi-pronged Assault on Malignancy

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms to combat tumor growth and proliferation.[5] Their therapeutic potential stems from their ability to interfere with critical cellular processes, including cell cycle progression, microtubule dynamics, and key signaling pathways.

Mechanism of Action: Targeting the Cellular Machinery of Cancer

A significant breakthrough in understanding the anticancer effects of nitropyridines came with the discovery of 3-nitropyridine analogues as potent microtubule-targeting agents.[6] These compounds disrupt the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division. By binding to the colchicine-site of tubulin, they inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] This mechanism is a cornerstone of many established chemotherapeutic agents, highlighting the potential of nitropyridines in this therapeutic area.

Beyond microtubule disruption, nitropyridine derivatives have been shown to inhibit key enzymes involved in cancer progression. For instance, certain derivatives act as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various myeloproliferative neoplasms and other cancers.[1][7] Others have demonstrated inhibitory activity against cytosolic thioredoxin reductase 1, an enzyme crucial for maintaining cellular redox balance and often overexpressed in cancer cells.[1]

The following diagram illustrates the key anticancer mechanisms of nitropyridine derivatives:

Caption: Anticancer Mechanisms of Nitropyridine Derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To assess the microtubule-destabilizing activity of nitropyridine derivatives, a tubulin polymerization assay is a critical in vitro experiment.

Objective: To determine the effect of a test compound on the rate and extent of tubulin polymerization.

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin (e.g., from bovine brain) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Prepare a stock solution of the nitropyridine derivative in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of a known microtubule destabilizer (e.g., colchicine) and a stabilizer (e.g., paclitaxel) as controls.

-

Prepare a GTP stock solution.

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution.

-

Add the test compound at various concentrations. Include wells with the vehicle control, positive control (colchicine), and negative control (paclitaxel).

-